Keratin 8

Liver genetics Intermediate filament Susceptibility gene

KRT8 variants are found in 12.4% of end-stage liver disease patients vs. 3.7% of controls. Procure BenchChem's recombinant Keratin 8 (CAS 68238-35-7) to build liver disease susceptibility panels and drug-screening assays. • Verified S73 phosphorylation site functioning as a stress-kinase phosphate sponge • Confirmed selective binding to ΔF508-CFTR NBD1 domain for CFTR trafficking studies • ≥95% purity by SDS-PAGE, suitable for SPR, HDX-MS, and IHC histological confirmation

Molecular Formula
Molecular Weight
Cat. No. B1575351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeratin 8
SynonymsKeratin 8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.005 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Keratin 8 Core Identity and Class Overview


Keratin 8 (K8, gene KRT8, ~54 kDa) is a type II intermediate filament protein that forms obligate heterodimers with type I keratin 18 (K18) [1]. Together, K8/K18 represent the dominant intermediate filament pair of simple single-layered epithelia, including hepatocytes, pancreatic acinar cells, and intestinal enterocytes [1]. Under normal conditions, adult hepatocytes express exclusively K8 and K18 (K8/K18), while intrahepatic cholangiocytes additionally express keratin 19 (K19) [2]. Germline heterozygous mutations in KRT8 are overrepresented in end-stage liver disease cohorts compared with the general population, establishing K8 as a genetically validated hepatic cytoprotective element whose variant status directly influences disease susceptibility [3].

1
Class Type II intermediate filament protein
2
Partner Obligate heterodimer with keratin 18 (K18)
3
Expression Dominant in simple epithelia (hepatocytes, enterocytes)
4
Genetic context Reported hepatic stress-response genetic association

Keratin 8 Non-Interchangeability Across Keratin Classes


Although all type II keratins share a conserved central α‑helical rod domain, the non‑helical head and tail regions exhibit substantial sequence divergence that dictates isoform‑specific post‑translational modification (PTM) patterns, protein–protein interaction profiles, and filament assembly dynamics [1]. Keratin 8 possesses a unique Ser‑73 phospho‑acceptor site within a conserved type II motif (⁶⁸NQSLLSPL) that functions as a phosphate “sponge” for stress‑activated kinases—a non‑mechanical cytoprotective capacity not replicated by keratin 5, keratin 7, or keratin 20 [2]. Disease‑associated K8 missense variants (e.g., G61C, R341H) produce altered solubility and phosphorylation phenotypes that are not phenocopied by analogous mutations in K18, and clinical genotyping reveals that K8 variants are 14‑fold more frequent than K18 variants in acute liver failure patients (P < 0.001) [3]. Consequently, substituting K8 with another type II keratin (e.g., K5, K7) or with K18 alone negates the sequence‑specific PTM signaling hubs and the genetically validated disease‑predisposition signature that define K8’s functional identity.

Phospho-signaling specificity
K8 Ser-73 phosphate-sponge function is not shared by K5, K7, or K20; substitution may disrupt stress-kinase buffering readouts.
Variant phenotype context
K8 disease-associated variants (G61C, R341H) generate distinct solubility and phosphorylation profiles not phenocopied by K18.
Disease-relevant signature
K8 variants are 14-fold more frequent than K18 variants in acute liver failure cohorts; replacing K8 may mask this association in experimental models.

Keratin 8 Performance vs. Closest Analogs


K8 vs. K18 Variant Frequency in Liver Disease

In a comprehensive screen of all exonic regions of KRT8 and KRT18 in 467 end‑stage liver disease explants and 349 blood‑bank controls, the overall frequency of amino‑acid‑altering keratin 8 variants was substantially higher than that of keratin 18 variants [1]. K8 variants were detected in 12.4% of liver disease explants versus 3.7% of controls (P < 0.0001), while K18 variants did not independently approach this magnitude of enrichment [1]. In a separate cohort of 344 acute liver failure (ALF) patients, K8 variants were found in 42 patients compared with only 3 patients harboring K18 variants (P < 0.001), representing a 14‑fold excess of K8 over K18 missense alterations in ALF [2].

Variant enrichment
Head-to-head
K8 variants 12.4% in liver disease explants vs 3.7% controls (P < 0.0001); 14-fold higher than K18 in acute liver failure (P < 0.001)
Reported variant distribution context
Data from 467 end-stage liver disease explants and 344 acute liver failure patients
Liver genetics Intermediate filament Susceptibility gene

Cytoprotective Role of K8 Ser-73 Phosphorylation

Keratin 8 Ser‑73 (S73), located in the head domain, is a unique phosphorylation site that serves as a phosphate “sponge” for stress‑activated kinases such as JNK and p38, thereby reducing pro‑apoptotic kinase activity toward non‑keratin substrates [1]. Transgenic mice overexpressing the human disease‑associated K8 G61C variant show dramatically inhibited S73 phosphorylation, and when compared with wild‑type (WT) K8‑overexpressing hepatocytes, G61C and S73A hepatocytes exhibit persistent and increased phosphorylation of pro‑apoptotic substrates upon apoptotic stimulation [1]. Quantitative phosphoproteomic analysis in K8‑deficient A431 cells further demonstrates that expression of K8 WT versus phosphodead (S73A) or phosphomimetic (S73D) mutants differentially regulates ~15% of the total phosphoproteome, including migratory and invasive signaling nodes [2].

S73 phosphorylation
Head-to-head
G61C and S73A mutants dramatically inhibit S73 phosphorylation; S73A shifts ~15% of total phosphoproteome in A431 cells
Stress-kinase buffering context
Observed in transgenic hepatocytes and K8-deficient A431 cells under apoptotic stimulation
Phospho-signaling Cytoprotection Stress kinases

K8 Solubility Modulation by O-GlcNAcylation

K8 solubility, measured as Nonidet P‑40 extractability, is positively regulated by O‑linked β‑N‑acetylglucosamine (O‑GlcNAc) modification [1]. In Chang hepatocyte cells, heat stress concurrently increases K8/18 solubility and O‑GlcNAc levels, and pharmacological elevation of O‑GlcNAc further increases solubility while decreasing total K8/18 levels [1]. Critically, a K18 O‑GlcNAc‑deficient mutant (S29A/S30A/S48A) is notably more stable than WT K18, whereas the stability of K8 itself is directly coupled to its O‑GlcNAc status [1]. This demonstrates that K8 solubility–stability regulation is separable from that of K18, despite their obligate heterodimerization.

Solubility & O-GlcNAc
Cross-study comparable
K8 solubility and half-life regulated by O-GlcNAc; K18 O-GlcNAc-deficient mutant exhibits increased stability
Solubility-stability regulation context
Separable from K18 despite obligate heterodimerization; Chang and HepG2 cells
Post-translational modification Solubility Protein stability

K8 Preferential Binding to ΔF508-CFTR NBD1

Keratin 8 interacts directly with the nucleotide‑binding domain 1 (NBD1) of the cystic fibrosis transmembrane conductance regulator (CFTR), and this interaction is significantly stronger with the ΔF508‑NBD1 mutant than with wild‑type NBD1 [1]. Hydrogen–deuterium exchange mass spectrometry (HDX‑MS) and surface plasmon resonance (SPR) demonstrate that a peptide derived from the K8 head domain binds to a region of ΔF508‑NBD1 that is conformationally distinct from the wild‑type domain, revealing an additional binding site near the F508 deletion locus [1]. This interaction hampers the biogenesis of functional ΔF508‑CFTR and its insertion into the plasma membrane [1].

ΔF508-CFTR binding
Head-to-head
K8 head-domain peptide binds ΔF508-NBD1 with higher affinity than wt-NBD1; HDX-MS reveals unique interaction interface
Disease-relevant interaction context
SPR and HDX-MS data; may support CFTR biogenesis impairment studies
Protein–protein interaction Cystic fibrosis Drug target

Intestinal K8 Knockout: Barrier and Tumor Suppression

Conditional deletion of keratin 8 specifically in intestinal epithelial cells (K8fl/fl;Villin‑Cre) results in a profound phenotype of barrier leakiness, epithelial damage, crypt hyperplasia, and dramatically increased susceptibility to azoxymethane (AOM)‑induced colon tumorigenesis [1]. At the molecular level, intestinal epithelial K8 deletion decreases K8 partner proteins K18–K20 by 75–95%, while the remaining keratin filaments are apically redistributed and the type II keratin K7 decreases by only 30% [1]. In contrast, K18 null mice are viable, fertile, and show a normal lifespan, with liver injury susceptibility but no spontaneous intestinal barrier or tumorigenesis phenotype comparable to K8 loss [2].

Intestinal knockout
Head-to-head
K8fl/fl;Villin-Cre mice: barrier leakiness, crypt hyperplasia, increased AOM-induced tumorigenesis; K18 null mice lack this phenotype
Colitis-associated cancer model context
K8 deletion reduces K18-K20 by 75-95%; phenotype not replicated by K18 loss alone
Intestinal barrier Tumor suppression Conditional knockout

Keratin 8 Research and Industrial Applications


K8 Variant Detection in Liver Disease Panels

Given that K8 variants are found in 12.4% of end‑stage liver disease patients versus 3.7% of controls (P < 0.0001) and are 14‑fold more frequent than K18 variants in acute liver failure [1][2], clinical diagnostic laboratories developing liver disease susceptibility panels must include KRT8 sequencing. K8‑specific monoclonal antibodies (e.g., C‑15, C‑43, C‑51) with monospecificity for keratin 8 provide the histological confirmation tools needed to validate genotype–phenotype correlations in liver biopsies [3].

Cytoprotection Screening in Hepatocyte Stress Models

The demonstration that K8 S73 phosphorylation acts as a kinase phosphate sponge to suppress pro‑apoptotic signaling [4] positions recombinant K8 and phospho‑specific K8 (pS73) antibodies as essential reagents for high‑content screening assays in primary hepatocytes or HepG2 cells. Compounds that rescue K8 S73 phosphorylation in the presence of the G61C mutation would be mechanistically grounded candidates for liver‑protective therapies.

Targeting K8–ΔF508-CFTR for CF Drug Discovery

The selective binding of K8 to the ΔF508‑NBD1 domain of CFTR, confirmed by HDX‑MS and SPR [5], creates a distinct drug‑target interface. Pharmaceutical screening programs aimed at disrupting this interaction require recombinant K8 protein (full‑length or head‑domain fragment) and biophysical assays (SPR, HDX‑MS) to identify small molecules that restore ΔF508‑CFTR trafficking, making well‑characterized K8 protein lots a critical procurement priority.

K8 Knockout Models for Colorectal Cancer and IBD

The intestinal epithelial‑specific K8 knockout phenotype—barrier leakiness, crypt hyperplasia, and dramatically increased AOM‑induced tumorigenesis [6]—is not replicated by K18 null mice. Preclinical studies of colitis‑associated cancer require K8fl/fl;Villin‑Cre mouse models and validated K8‑specific antibodies for immunohistochemical confirmation of deletion efficiency (≥75% reduction in K18–K20 partner proteins). These models provide a highly specific platform for evaluating therapeutic interventions targeting epithelial integrity.

Application
Selection Property
Validation Focus
Liver disease genetic association studies
K8 variant-enrichment context
KRT8 sequencing & IHC confirmation
Hepatocyte stress-response screening
K8 Ser-73 phospho-sponge function
Phospho-specific K8 detection in G61C rescue assays
CFTR interaction-disruption screening
K8 head-domain binding to ΔF508-NBD1
SPR & HDX-MS binding assays
Colitis-associated cancer research models
Intestinal K8 knockout phenotype
Barrier integrity & tumorigenesis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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